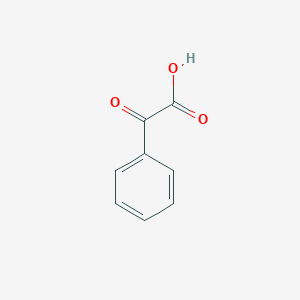
Benzoylformic acid
Katalognummer B029381
:
611-73-4
Molekulargewicht: 150.13 g/mol
InChI-Schlüssel: FAQJJMHZNSSFSM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Patent
US04013680
Procedure details


A solution of sodium nitrite (35g; 0.5 mole) in water (100 ml.) was added steadily over 95 minutes to a stirred mixture of acetophenone (24.0g; 0.2 mole) in 6N-hydrochloric acid (200 ml.) at 65°. 1.3M Trisodium phosphate (165 ml.) was then added over ca. 3 minutes to raise the pH of the mixture to 1.8. Simultaneously, addition of a second solution of sodium nitrite (28g; 0.4 mole) in water (70 ml.) was commenced, which took 75 minutes to complete. The pH of the mixture was kept below pH 3.5 during the nitrite addition by addition of hydrochloric acid as required, then was lowered to pH 2. Urea (2g) in water (10 ml.) was then added to decompose any excess of nitrite. The mixture was cooled to 20°, and extracted at pH 4.2 with chloroform (2 × 100 ml.) to give a mixture of unreacted acetophenone and benzoic acid (3.8 g; 16%). The aqueous layer was further acidified with 10N hydrochloric acid (50 ml.) and extracted with ethyl acetate (5 × 100 ml.). The combined water-washed extracts were evaporated to dryness and the residual oil (30g.) was crystallised from carbon tetrachloride (25 ml.) to give phenylglyoxylic acid as almost colourless prisms (9.2g; 31%) m.p. 63.5°-65.5°. Dilution of the mother liquors with increasing quantities of light petroleum (b.p. 40°-60°) gave further crops of phenylglyoxylic acid [8.7g (29%) m.p. 60°-64°, and 1.6g (5%)].















Name
Identifiers


|
REACTION_CXSMILES
|
N([O-])=O.[Na+].C([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)(=O)C.Cl.P([O-])([O-])([O-])=O.[Na+].[Na+].[Na+].N([O-])=O.N[C:27](N)=[O:28].[C:30]([OH:38])(=[O:37])C1C=CC=CC=1>O>[C:8]1([C:27](=[O:28])[C:30]([OH:38])=[O:37])[CH:9]=[CH:10][CH:11]=[CH:12][CH:13]=1 |f:0.1,4.5.6.7|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
3.8 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)(=O)O
|
Step Two
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Three
|
Name
|
|
|
Quantity
|
0.5 mol
|
|
Type
|
reactant
|
|
Smiles
|
N(=O)[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
24 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Four
|
Name
|
|
|
Quantity
|
165 mL
|
|
Type
|
reactant
|
|
Smiles
|
P(=O)([O-])([O-])[O-].[Na+].[Na+].[Na+]
|
Step Five
|
Name
|
|
|
Quantity
|
0.4 mol
|
|
Type
|
reactant
|
|
Smiles
|
N(=O)[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
70 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N(=O)[O-]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Seven
Step Eight
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N(=O)[O-]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to raise the pH of the mixture to 1.8
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was cooled to 20°
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted at pH 4.2 with chloroform (2 × 100 ml.)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ethyl acetate (5 × 100 ml.)
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined water-washed extracts
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
were evaporated to dryness
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residual oil (30g.) was crystallised from carbon tetrachloride (25 ml.)
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
